molecular formula C22H20N2O3S B11362233 5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11362233
M. Wt: 392.5 g/mol
InChI Key: JSCDFJRDSYOYKM-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a diverse array of functional groups, including a phenyl ring, furan, thiophene, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions

    Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides in the presence of a base.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the oxazole derivative with an appropriate amine under suitable conditions.

    Attachment of Furan and Thiophene Moieties: The final step involves the coupling of the furan and thiophene groups to the oxazole-carboxamide intermediate using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the oxazole ring can produce 1,2-oxazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound can be investigated for its pharmacological properties. Its structure suggests potential interactions with various biological targets, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide is not fully understood. its diverse functional groups suggest that it can interact with multiple molecular targets. For example, the oxazole ring may interact with enzymes or receptors, while the furan and thiophene rings can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxamide: Lacks the furan and thiophene moieties, making it less versatile in terms of functionalization.

    N-[(Furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide: Lacks the dimethylphenyl group, which may reduce its potential bioactivity.

Uniqueness

The presence of multiple functional groups in 5-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide makes it unique compared to similar compounds

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H20N2O3S/c1-15-7-8-17(11-16(15)2)21-12-20(23-27-21)22(25)24(13-18-5-3-9-26-18)14-19-6-4-10-28-19/h3-12H,13-14H2,1-2H3

InChI Key

JSCDFJRDSYOYKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4)C

Origin of Product

United States

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